3-Sulfanylheptan-4-ol

Description

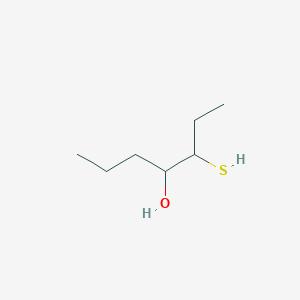

3-Sulfanylheptan-4-ol (CAS: 63458-79-7) is a sulfur-containing alcohol with the molecular formula C₇H₁₆OS. This compound is structurally characterized by a hydroxyl (-OH) group at the fourth carbon and a sulfanyl (-SH) group at the third carbon of a seven-carbon chain.

Properties

CAS No. |

63458-79-7 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

3-sulfanylheptan-4-ol |

InChI |

InChI=1S/C7H16OS/c1-3-5-6(8)7(9)4-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

CSCDEFGJUFJLHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)S)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfanylheptan-4-ol can be synthesized through various methods. One common approach involves the reaction of heptanal with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced through a multi-step process involving the initial formation of a heptanal intermediate, followed by the introduction of the sulfanyl group. This process may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylheptan-4-ol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The hydroxyl group can be reduced to form corresponding alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Alkanes.

Substitution: Halides.

Scientific Research Applications

Chemistry: 3-Sulfanylheptan-4-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.

Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, influencing their activity.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: In the fragrance industry, this compound is valued for its strong odor, contributing to the formulation of perfumes and flavorings.

Mechanism of Action

The mechanism of action of 3-Sulfanylheptan-4-ol involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Comparison with Similar Compounds

a) 4-Mercaptoheptan-3-ol

- Structure : Similar carbon backbone but with swapped hydroxyl and sulfanyl group positions.

- Reactivity : Sulfanyl groups in different positions may alter hydrogen-bonding capacity and oxidation stability compared to 3-sulfanylheptan-4-ol.

- Applications : Used in flavor and fragrance industries due to its thiol-driven aroma profile.

b) 3-Sulfanylhexan-2-ol

- Structure : Shorter carbon chain (C6 instead of C7) with hydroxyl and sulfanyl groups on adjacent carbons.

- Volatility : Reduced chain length increases volatility, making it more suitable for aerosol-based applications.

- Toxicity: Limited data, but shorter chains often correlate with higher acute toxicity in thiols.

c) Heptane-3,4-diol

- Structure : Replaces the sulfanyl group with a second hydroxyl group.

- Polarity : Higher polarity due to dual hydroxyl groups, enhancing solubility in polar solvents.

- Stability : Lacks sulfur-mediated redox activity, reducing susceptibility to oxidation.

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | 4-Mercaptoheptan-3-ol | 3-Sulfanylhexan-2-ol | Heptane-3,4-diol |

|---|---|---|---|---|

| Molecular Weight | 148.26 g/mol | 148.26 g/mol | 134.23 g/mol | 132.20 g/mol |

| Boiling Point | ~220°C (estimated) | ~215°C | ~195°C | ~245°C |

| Solubility in Water | Low (thiol dominance) | Moderate | Low | High |

| Odor Profile | Pungent, sulfurous | Fruity, tropical | Skunky | Odorless |

Industrial and Research Relevance

- 4-Mercaptoheptan-3-ol : Widely studied for its role in flavor chemistry (e.g., contributing to passionfruit and grapefruit aromas).

- Heptane-3,4-diol : Utilized in polymer synthesis and as a humectant in cosmetics.

Limitations of Available Data

The safety data sheet for this compound lacks critical information on hazards, environmental impact, and toxicology . Comparative analyses rely heavily on inferences from structural analogs, highlighting the need for targeted studies to validate properties such as reactivity, stability, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.